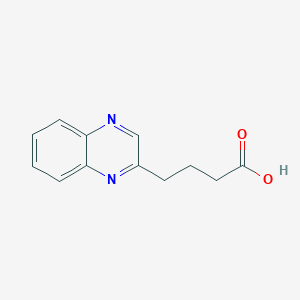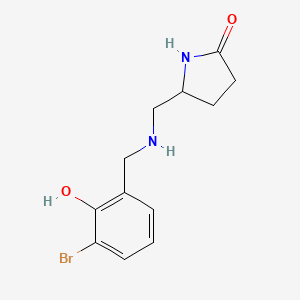
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a 3-bromo-2-hydroxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-2-hydroxybenzylamine with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Aplicaciones Científicas De Investigación
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidin-2-one derivatives
- Pyrrolone derivatives
- Benzylamine derivatives
Uniqueness
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 3-bromo-2-hydroxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H15BrN2O2 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
5-[[(3-bromo-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-8(12(10)17)6-14-7-9-4-5-11(16)15-9/h1-3,9,14,17H,4-7H2,(H,15,16) |
Clave InChI |
YFLGJONZROSLCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1CNCC2=C(C(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)



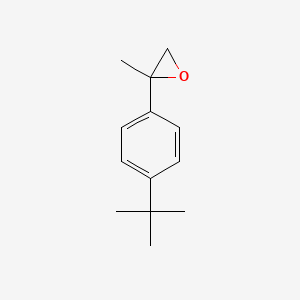

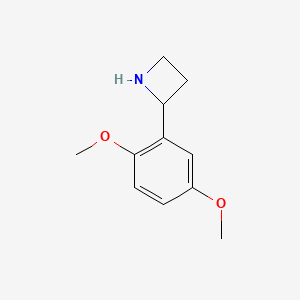
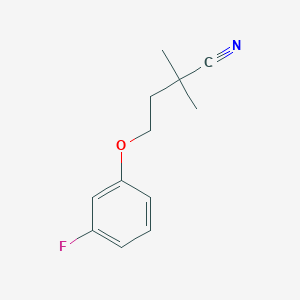
![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
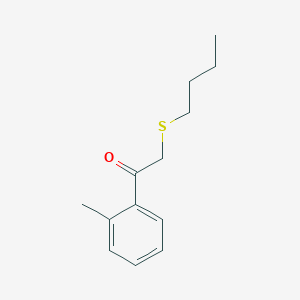

![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)

